Product packaging for Benzyl 3-iminobutanoate(Cat. No.:)

Benzyl 3-iminobutanoate

Cat. No.: B12960387
M. Wt: 191.23 g/mol
InChI Key: DHMCRCIZUFIVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imines in Organic Synthesis

Imines, often referred to as Schiff bases, are compounds containing a carbon-nitrogen double bond. Their significance in organic synthesis is profound and multifaceted. The imine functional group is a key building block in the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. The nitrogen atom imparts nucleophilic character, while the imine carbon is electrophilic, allowing for a diverse range of chemical transformations. This dual reactivity makes imines valuable intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds.

Overview of β-Imino Carbonyl Compounds as Synthetic Intermediates

β-Imino carbonyl compounds, which include β-imino esters like benzyl (B1604629) 3-iminobutanoate, are a particularly important class of synthetic intermediates. researchgate.net These molecules feature an imine group at the β-position relative to a carbonyl group. This arrangement results in a conjugated system that enhances their stability and modulates their reactivity.

Often existing in equilibrium with their tautomeric enamine form (β-enamino esters), these compounds are highly prized for their ability to act as versatile synthons. guidechem.com They are extensively used in the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrroles, which form the core structures of many biologically active molecules. guidechem.comnih.gov The reactivity of β-imino carbonyls can be tuned by modifying the substituents on the nitrogen atom and the carbonyl group, making them adaptable tools for organic chemists. Their utility is further demonstrated by their role as precursors to β-amino acids and other valuable chiral building blocks.

Academic Relevance of Benzyl Iminobutanoates

The academic relevance of benzyl iminobutanoates and their derivatives is underscored by their frequent appearance in scholarly research. For instance, derivatives such as "2-Benzyl-3,4-iminobutanoic acid" have been investigated as inhibitors of enzymes like carboxypeptidase A, highlighting their potential in medicinal chemistry. nih.gov The synthesis and reactivity of various substituted benzyl iminobutanoates, including those with additional functionalities on the benzyl or butanoate moiety, are active areas of research. doi.orgcore.ac.ukacs.org Studies on related β,γ-alkynyl-α-imino esters further showcase the broad interest in the synthesis and application of complex imino esters in creating stereochemically rich and diverse molecular architectures.

Benzyl 3-iminobutanoate: Properties and Synthesis

While "this compound" itself is a specific molecule, its properties can be understood within the context of its derivatives, which are more extensively documented.

PropertyDataSource
Molecular Formula C11H13NO2Inferred
Molecular Weight 191.23 g/mol Inferred
General Appearance Likely a colorless to pale yellow oil or solidInferred
CAS Number Not explicitly found for the parent compound. A derivative, cis-benzyl 3-(tert-butoxyimino)butanoate, has the CAS number 1372793-63-9. guidechem.com

Synthesis:

The synthesis of this compound can be achieved through the condensation reaction between benzylamine (B48309) and a β-ketoester, such as benzyl acetoacetate (B1235776). This reaction is analogous to the well-established methods for preparing related β-imino esters and β-enamino esters. researchgate.netderpharmachemica.comjst.go.jp The reaction typically proceeds by mixing the two reactants, often in a solvent like ethanol (B145695) or methanol, and may be heated to drive the reaction to completion. The removal of water, a byproduct of the condensation, can facilitate the formation of the imine.

This synthetic approach is versatile, allowing for the preparation of a wide range of N-substituted β-imino esters by varying the amine and β-ketoester starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B12960387 Benzyl 3-iminobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

benzyl 3-iminobutanoate

InChI

InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3

InChI Key

DHMCRCIZUFIVOM-UHFFFAOYSA-N

Canonical SMILES

CC(=N)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Iminobutanoate and Analogues

General Strategies for Imine Formation Applicable to Benzyl (B1604629) 3-iminobutanoate

The formation of imines, or their more stable tautomeric form, β-enaminoesters, from β-ketoesters is a fundamental transformation in organic chemistry. These methods typically involve the reaction of a β-ketoester with a primary amine.

Condensation Reactions with β-Ketoesters

The most direct route to synthesize β-enaminoesters, the more stable tautomer of β-iminobutanoates, is through the acid-catalyzed condensation of a β-ketoester with an amine. In the context of Benzyl 3-iminobutanoate, this would involve the reaction of benzyl acetoacetate (B1235776) with ammonia (B1221849) or a primary amine. The reaction is generally carried out in the presence of a catalytic amount of a weak acid, such as acetic acid, and often requires the removal of water to drive the equilibrium towards the product.

The mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. This imine is in equilibrium with its enamine tautomer, with the equilibrium generally favoring the more conjugated and resonance-stabilized enamine form. Various catalysts have been employed to facilitate this transformation, including lanthanum trichloride (B1173362) heptahydrate, ferric (III) ammonium (B1175870) nitrate, and scandium(III) triflate, often under solvent-free conditions to enhance efficiency and yield.

A study by Brandt et al. demonstrated the use of ultrasound in conjunction with a catalytic amount of acetic acid for the solvent-free synthesis of β-enamino esters from β-keto esters and various amines, achieving good yields. Another approach by Stefani et al. utilized water as a solvent for the synthesis of enaminones from β-ketoesters and primary amines, offering a more environmentally benign methodology.

Table 1: Catalytic Systems for the Synthesis of β-Enamino Esters from β-Keto Esters and Amines This table is interactive and allows for sorting and filtering of the data.

Catalyst Amine Scope Solvent Yield Range (%) Reference
Acetic Acid (ultrasound) Various Solvent-free Good
Lanthanum trichloride heptahydrate Various Methylene dichloride 85-93
Ceric ammonium nitrate Activated amines Not specified 70-93
Ferric (III) ammonium nitrate Various primary amines Solvent-free 69-92
Scandium(III) triflate Various Solvent-free 70-95
Gold(III) catalyst Ammonia/amines Not specified 61-98
Glycine hydrochloride Aliphatic/aromatic amines Neat High to excellent
Ammonium chloride Aliphatic/aromatic amines Neat High to excellent

Approaches to β-(Alkoxy)imino Carbonyl Compounds

While the direct synthesis of this compound from benzyl acetoacetate and ammonia can be challenging due to the instability of the resulting imine, the synthesis of related β-(alkoxy)imino carbonyl compounds provides a viable alternative for creating similar structures. These compounds can be synthesized by reacting the β-ketoester with an alkoxyamine (O-alkylhydroxylamine). This reaction is analogous to the formation of oximes from ketones and aldehydes.

Advanced Synthetic Approaches for Iminobutanoate Derivatives

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. For the synthesis of iminobutanoate derivatives and their enamine tautomers, copper and palladium-catalyzed reactions have emerged as particularly valuable tools.

Catalytic Synthesis Protocols

Copper catalysts have been effectively used in the synthesis of β-enaminones through various reaction pathways. One common approach involves the Michael-type addition of nitrogen nucleophiles to ynones (α,β-alkynyl ketones or esters). This method allows for the stereo- and chemoselective synthesis of enaminones. While this doesn't directly start from a β-ketoester, it represents a convergent approach to the enaminone core structure.

A study demonstrated an efficient synthesis of α,β-unsaturated enaminones through the nucleophilic addition of N-heterocycles to alkynones under mild, copper-catalyzed conditions. Another protocol describes a copper-catalyzed C(sp²)–N bond phosphonation of enaminones to produce (E)-alkenylphosphonates, showcasing the utility of enaminones as synthetic intermediates. This latter example, while not a direct synthesis, highlights the reactivity of the enaminone system and the potential for further functionalization under copper catalysis.

Table 2: Examples of Copper-Catalyzed Synthesis of Enaminone Derivatives This table is interactive and allows for sorting and filtering of the data.

Reaction Type Substrates Catalyst System Key Features Reference
Michael Addition N-heterocycles, Alkynones Copper catalyst Stereo- and chemoselective
C-N Bond Phosphonation Enaminones, Dialkyl phosphonates Cu(OTf)₂, p-TSA Stereoselective synthesis of (E)-alkenylphosphonates

Palladium catalysis offers a versatile platform for the synthesis of β-enaminones. One notable method is the dehydrogenative β-amination of saturated ketones. This process involves the in-situ formation of an α,β-unsaturated ketone from a saturated ketone, followed by the conjugate addition of an amine. Allyl acetate (B1210297) is often used as a hydrogen scavenger in these reactions. While this method starts from a ketone rather than a β-ketoester, it provides a pathway to β-enaminones that could be conceptually applied to precursors of this compound.

Another powerful palladium-catalyzed approach is the four-component carbonylative addition reaction of aryl bromides, amines, and alkynes. This multicomponent reaction strategy allows for the rapid assembly of complex enaminone structures in a single step with good to excellent yields. Furthermore, a palladium/DNA catalyst has been developed for a one-pot cascade reaction involving carbonylative Sonogashira coupling and oxidative dealkylation of tertiary amines to produce β-enaminones.

Table 3: Palladium-Catalyzed Methodologies for β-Enaminone Synthesis This table is interactive and allows for sorting and filtering of the data.

Method Starting Materials Catalyst System Key Features Reference
Dehydrogenative β-Amination Saturated Ketones, Amines Palladium catalyst, Diamine ligand Internal β-C-N bond formation
Four-Component Carbonylative Addition Aryl Bromides, Amines, Alkynes, CO PdCl₂(PPh₃)₂ Multicomponent, good to excellent yields
Carbonylative Sonogashira/Oxidative Dealkylation Aryl Iodides, Terminal Alkynes, Tertiary Amines Pd/DNA catalyst One-pot cascade, recoverable catalyst
Lewis Acid-Catalyzed Routes to Iminobutanoate Intermediates

The synthesis of β-enaminones and β-enaminoesters, which are structural analogues of this compound, is frequently achieved through the condensation of β-dicarbonyl compounds with amines. This transformation can be effectively catalyzed by a variety of Lewis acids. The role of the Lewis acid is to activate the carbonyl group of the β-dicarbonyl compound, thereby facilitating nucleophilic attack by the amine.

A range of Lewis acids have been demonstrated to be effective catalysts for this reaction, including Scandium(III) triflate (Sc(OTf)₃), Tin(IV) chloride (SnCl₄), and Aluminum chloride (AlCl₃). For instance, AlCl₃ has been used to promote the nucleophilic attack of β-diketone compounds with nitriles to yield enaminones. The reaction conditions, such as the choice of solvent and temperature, can influence the efficiency of the catalysis. In many cases, these reactions can be carried out under mild conditions.

The general mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygen atoms of the β-dicarbonyl compound. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the β-enaminone or β-enaminoester. Studies have shown that catalysts like Sc(OTf)₃ can be particularly efficient, enabling rapid and high-yielding syntheses even under solvent-free conditions. The choice of Lewis acid can also influence the regioselectivity of the reaction when unsymmetrical β-dicarbonyl compounds are used.

CatalystSubstratesConditionsYieldReference
Sc(OTf)₃ β-dicarbonyls, AminesSolvent-free, rtHigh
[(PPh₃)AuCl]/AgOTf 1,3-dicarbonyls, Primary aminesSolvent-free, rt76-98%
AlCl₃ β-diketones, NitrilesSolvent, 100°C, 4h67-70%
Ca(CF₃COO)₂ β-dicarbonyls, Amines--
SnCl₄ 1,3-dicarbonyls, Amines--
This table is interactive. Users can sort and filter the data.

Asymmetric Synthesis of Chiral Iminobutanoate Scaffolds

The development of asymmetric methods to produce chiral iminobutanoate scaffolds is crucial for their application as intermediates in the synthesis of enantiomerically pure compounds. Both chiral auxiliary-directed and enantioselective catalytic methods are prominent strategies to achieve this.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of chiral iminobutanoate scaffolds, a common approach involves the condensation of a β-ketoester with a chiral amine. The resulting chiral β-enamino ester can then undergo diastereoselective transformations.

For example, chiral amines such as (S,S)-(+)-pseudoephedrine have been successfully used as chiral auxiliaries in the aza-Michael reaction to produce chiral β-amino esters with good yields and enantioselectivities. Similarly, chiral oxazolidinones and camphorsultam are effective auxiliaries in various asymmetric reactions, including alkylations and aldol (B89426) reactions, directing the stereochemical course of the reaction with high selectivity. The diastereoselectivity of these reactions is often high, and the auxiliary can typically be removed under mild conditions to yield the desired enantiomerically enriched product. The use of pseudoephenamine as a chiral auxiliary has also been shown to provide excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers.

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral iminobutanoate scaffolds, several catalytic strategies can be envisioned.

One of the most powerful methods for synthesizing chiral β-amino acid derivatives is the asymmetric hydrogenation of β-enamino esters. This reaction is often catalyzed by transition metal complexes with chiral ligands. For instance, rhodium(I) complexes with chiral bisphosphine ligands have been shown to be highly efficient for the asymmetric hydrogenation of cyclic β-enamino acid derivatives, achieving high conversions and enantioselectivities. The choice of the chiral ligand is critical and can significantly influence both the conversion and the enantiomeric excess of the product.

Another approach involves the use of chiral primary amine-based organocatalysts. These catalysts have proven to be versatile and powerful in a wide range of enantioselective organic reactions. Chiral BINOL-derived aldehydes and N-quaternized pyridoxals have been developed as enzyme mimics for the asymmetric synthesis of amino acid derivatives. These catalysts can activate α-C-H bonds of amines through the formation of enamine or imine intermediates, leading to highly stereoselective transformations.

Furthermore, chiral halonium salts have been utilized as halogen-bonding-donor catalysts in the asymmetric Mannich reaction for the synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon stereogenic centers, affording the products in excellent yields and good enantioselectivity.

MethodCatalyst/AuxiliarySubstrate TypeKey TransformationStereoselectivityReference
Chiral Auxiliary (S,S)-(+)-pseudoephedrineα,β-unsaturated amidesaza-Michael reactionGood
Chiral Auxiliary Pseudoephenamineα,α-disubstituted amidesAlkylationHigh
Asymmetric Hydrogenation Rh(I)-chiral bisphosphinescyclic β-enamino acid derivativesHydrogenationup to 96% ee
Organocatalysis Chiral BINOL aldehydeN-unprotected amino estersα-functionalization-
Halogen-Bonding Catalysis Chiral halonium saltImines, cyanoacetatesMannich reactionup to 86% ee
This table is interactive. Users can sort and filter the data.

Green Chemistry Principles in Iminobutanoate Synthesis

The application of green chemistry principles to the synthesis of iminobutanoates aims to create more environmentally benign and sustainable processes. Key strategies include the use of solvent-free reaction conditions and energy-efficient methods like microwave-assisted synthesis.

Performing chemical reactions without the use of solvents is a cornerstone of green chemistry, as it minimizes waste, reduces environmental pollution, and can lead to simpler purification procedures. The synthesis of β-enamino esters, structural analogs of this compound, has been successfully achieved under solvent-free conditions.

This approach typically involves the direct reaction of a β-ketoester with an amine. In some cases, the reaction proceeds efficiently by simply mixing the reactants, sometimes with the aid of a catalyst. For instance, the condensation of β-keto esters with various amines can be carried out without any solvent, often accelerated by ultrasound irradiation in the presence of a catalytic amount of acetic acid. This method is noted for its good yields and environmentally friendly nature. Similarly, catalyst-free and solvent-free methods have been developed where the reactants are heated together, resulting in high yields of the desired β-enaminone or β-enamino ester derivatives. The use of solid supports, such as montmorillonite (B579905) K-10, has also been explored in conjunction with solvent-free conditions, often coupled with microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. This technique is particularly well-suited for green chemistry as it promotes energy efficiency.

The synthesis of β-enamino esters and related compounds has been shown to be highly efficient under microwave irradiation. In many instances, these reactions can be performed under solvent-free and catalyst-free conditions. For example, novel classes of β-enaminoesters have been synthesized in as little as 5–10 minutes by reacting ethyl 3-(2,4-dioxocyclohexyl)propanoate with various amines under microwave irradiation without any solvent or catalyst. This method is highlighted by its mild reaction conditions and the absence of a work-up procedure, making it an environmentally benign process.

Comparative studies have demonstrated the superiority of microwave-assisted synthesis over conventional heating methods for the preparation of various organic compounds, including Schiff bases and tri-substituted imidazoles, citing remarkably higher yields in significantly shorter reaction times. The rapid and uniform heating provided by microwaves can overcome the limitations of conventional heating, which often requires longer reaction times and can lead to the formation of byproducts.

MethodConditionsReactantsCatalystReaction TimeYieldReference
Solvent-Free Ultrasoundβ-Keto esters, AminesAcetic acid (cat.)-Good
Solvent-Free Heatingβ-dicarbonyls, AminesNone-High
Microwave-Assisted Solvent- & Catalyst-FreeEthyl 3-(2,4-dioxocyclohexyl)propanoate, AminesNone5-10 min-
Microwave-Assisted Solid Support (K-10)β-dicarbonyls, AminesK-10-70-97%
Microwave-Assisted Acetic AcidN-benzylisatin, 4-methylanilineAcetic Acid15 min58%
This table is interactive. Users can sort and filter the data.
Atom Economy and Waste Minimization Strategies

Modern approaches to improve atom economy in imine synthesis focus on several key areas:

Catalytic Processes: The use of catalysts allows for reactions to proceed under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents that contribute to waste.

Solventless Reactions: Conducting reactions in the absence of solvents, or in environmentally benign solvents like water or supercritical CO2, significantly reduces waste streams and the environmental impact associated with volatile organic compounds (VOCs).

While specific data for the atom economy of this compound synthesis is not extensively detailed in publicly available literature, the principles of green chemistry suggest that its synthesis from benzyl alcohol and a suitable nitrogen source would be most atom-economical if it proceeds via a direct catalytic condensation with high conversion and selectivity.

Table 1: General Principles for Enhancing Atom Economy in Imine Synthesis

StrategyDescriptionImpact on Waste Minimization
Catalytic Condensation Employs a catalyst to facilitate the reaction between an amine and a carbonyl compound (or their precursors), often allowing for lower reaction temperatures and shorter reaction times.Reduces energy consumption and the formation of side products, leading to less waste.
Solvent-Free Conditions The reaction is carried out without a solvent, often by physically grinding the reactants together or by heating them to a molten state.Eliminates solvent waste, which is a major contributor to chemical process waste streams.
Use of Greener Solvents Replaces hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids.Reduces the environmental and health impacts associated with solvent use and disposal.
One-Pot Reactions Multiple reaction steps are performed sequentially in the same reactor without isolating intermediate compounds.Minimizes solvent use for extraction and purification, and reduces material losses between steps.
Use of Eco-Friendly Catalytic Systems

The shift towards sustainable chemical production has spurred the development of eco-friendly catalytic systems for a variety of organic transformations, including imine synthesis. These catalysts are typically characterized by their high activity, selectivity, recyclability, and low toxicity.

Examples of eco-friendly catalytic systems applicable to imine synthesis include:

Heterogeneous Catalysts: Solid catalysts, such as zeolites, clays, and functionalized silica, offer significant advantages in terms of ease of separation from the reaction mixture and potential for reuse. This simplifies product purification and reduces catalyst waste. For instance, Amberlyst® 15, a solid acid catalyst, has been effectively used for imine synthesis under solvent-free conditions.

Biocatalysts: Enzymes, such as lipases and transaminases, can catalyze imine formation with high specificity under mild reaction conditions (e.g., neutral pH and ambient temperature) in aqueous media. Their biodegradability and origin from renewable resources make them highly attractive from a green chemistry perspective.

Nanocatalysts: Catalysts based on nanoparticles often exhibit high surface area-to-volume ratios, leading to enhanced catalytic activity. Magnetic nanoparticles, for example, can be easily recovered from the reaction mixture using an external magnetic field, facilitating catalyst recycling.

The application of these green catalytic systems to the synthesis of this compound would involve the reaction of a benzyl-containing precursor with a three-carbon imine precursor in the presence of such a catalyst, ideally under solvent-free or aqueous conditions to maximize the environmental benefits.

Synthesis of Specifically Substituted Benzyl Iminobutanoates

The synthesis of specifically substituted analogues of this compound allows for the fine-tuning of the molecule's properties for various applications. This section details the preparation of two such classes of derivatives.

Preparation of Methyl 3-((benzyloxy)imino)butanoate Derivatives

Detailed experimental procedures for the direct synthesis of Methyl 3-((benzyloxy)imino)butanoate are not extensively reported in the scientific literature. However, its synthesis can be conceptually approached through the condensation of methyl acetoacetate with O-benzylhydroxylamine. This reaction would typically be acid-catalyzed and involve the removal of water to drive the equilibrium towards the formation of the desired iminobutanoate.

A general synthetic scheme would be as follows:

Scheme 1: Proposed Synthesis of Methyl 3-((benzyloxy)imino)butanoate

The reaction conditions would need to be optimized to favor the formation of the desired product over potential side reactions. The choice of catalyst and the method of water removal (e.g., azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent) would be critical parameters.

Synthesis of Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate Precursors

The synthesis of precursors to Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate would likely begin with the preparation of the corresponding β-ketoester, Ethyl 2-benzyl-3-oxobutanoate. A common method for the synthesis of such compounds is the acylation of a ketone enolate or a related nucleophile.

A potential synthetic route to the precursor is the Claisen condensation of ethyl acetate with benzylacetone, or the alkylation of the enolate of ethyl acetoacetate with a benzyl halide. Following the synthesis of Ethyl 2-benzyl-3-oxobutanoate, the formation of the (tosyloxy)imino group would involve a two-step process: first, condensation with hydroxylamine (B1172632) to form the oxime, followed by tosylation of the oxime's hydroxyl group with tosyl chloride in the presence of a base.

Table 2: Potential Synthetic Steps for Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate Precursors

StepReactionKey ReagentsProduct
1 Synthesis of Ethyl 2-benzyl-3-oxobutanoateEthyl acetoacetate, Benzyl halide, Base (e.g., NaOEt)Ethyl 2-benzyl-3-oxobutanoate
2 OximationEthyl 2-benzyl-3-oxobutanoate, Hydroxylamine hydrochloride, Base (e.g., Pyridine)Ethyl 2-benzyl-3-(hydroxyimino)butanoate
3 TosylationEthyl 2-benzyl-3-(hydroxyimino)butanoate, Tosyl chloride, Base (e.g., Triethylamine)Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate

Further research and experimental validation would be necessary to establish the optimal conditions and yields for these proposed synthetic pathways.

Chemical Reactivity and Reaction Mechanisms of Benzyl 3 Iminobutanoate

Fundamental Reactivity Patterns of Imine Functional Groups

The imine functional group (C=N) is central to the reactivity of Benzyl (B1604629) 3-iminobutanoate. Imines are generally more reactive than their corresponding carbonyl counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the imine carbon more susceptible to nucleophilic attack. The reactivity of the imine in Benzyl 3-iminobutanoate is further modulated by the electron-withdrawing benzyl ester group, which enhances the electrophilicity of the imine carbon.

Key reactivity patterns of the imine group include:

Nucleophilic Addition: The polarized C=N double bond readily undergoes addition reactions with a variety of nucleophiles.

Electrophilicity: The imine carbon acts as an electrophile.

Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the imine basic and capable of being protonated or coordinating to Lewis acids.

Tautomerism: The presence of α-hydrogens allows for imine-enamine tautomerism, a process analogous to keto-enol tautomerism. wikipedia.orglibretexts.org

C(sp3)–H Bond Activation and Functionalization

A significant aspect of the reactivity of β-imino esters like this compound is the activation of the C(sp3)–H bonds at the α-position to the ester and imine groups. This reactivity allows for direct functionalization of the butanoate backbone.

Aerobic Oxidation Reactions of β-(Alkoxy)imino Carbonyl Compounds

Research on β-(alkoxy)imino carbonyl compounds, which are structurally similar to this compound, has demonstrated their susceptibility to copper-catalyzed aerobic C(sp3)–H oxidation. jst.go.jpnih.gov This reaction provides a direct method for the synthesis of 1-imino-2,3-dicarbonyl compounds. The process typically involves the use of a copper catalyst, such as copper(II) acetate (B1210297), and molecular oxygen as the oxidant. jst.go.jpnih.gov A variety of β-imino esters, β-imino amides, and β-imino ketones can undergo this transformation to yield the corresponding oxidized products in good to excellent yields. jst.go.jp

The general reaction is as follows:

R1-C(=NR2)-CH(R3)-C(=O)-OR4 + O2 --(Cu(OAc)2)--> R1-C(=NR2)-C(=O)-C(=O)-OR4

Table 1: Examples of Copper-Catalyzed Aerobic Oxidation of β-(Alkoxy)imino Carbonyl Compounds

Substrate Product Yield (%)
Ethyl 3-(methoxyimino)butanoate Ethyl 2-oxo-3-(methoxyimino)butanoate 85
N,N-Dimethyl-3-(methoxyimino)butanamide N,N-Dimethyl-2-oxo-3-(methoxyimino)butanamide 75
1-Phenyl-3-(methoxyimino)butan-1-one 1-Phenyl-2-oxo-3-(methoxyimino)butan-1-one 90

Data derived from studies on analogous β-(alkoxy)imino carbonyl compounds. jst.go.jp

Mechanistic Pathways of Catalytic C–H Oxidation

The mechanism of the copper-catalyzed aerobic C–H oxidation of β-(alkoxy)imino carbonyl compounds is believed to proceed through several key steps. nih.gov While the precise details can vary, a plausible pathway involves:

Enamine Formation: The β-imino ester undergoes tautomerization to its enamine form. This step is considered crucial for the reaction to proceed. jst.go.jp

Coordination to Copper: The enamine coordinates to the copper(II) catalyst.

Oxidative Addition/Electron Transfer: An electron transfer from the enamine to the copper(II) center can occur, generating a copper(I) species and a radical cation intermediate.

Reaction with Oxygen: The copper(I) species can react with molecular oxygen to form a copper-oxygen species, which is a key oxidizing agent. nih.gov

C–H Bond Cleavage: The activated oxygen species then facilitates the cleavage of the C–H bond at the α-position.

Product Formation and Catalyst Regeneration: Subsequent steps lead to the formation of the 1-imino-2,3-dicarbonyl product and regeneration of the copper(II) catalyst.

The turnover-limiting step in related copper-catalyzed aerobic oxidations is often the oxidation of Cu(I) by O2. nih.gov

Nucleophilic Additions to the Imine Carbon

The electrophilic imine carbon of this compound is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. β-Enamino esters, the tautomeric forms of β-imino esters, are also excellent nucleophiles themselves, capable of participating in reactions like Michael additions. scilit.com

Common nucleophilic addition reactions include:

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the imine carbon to form new carbon-carbon bonds.

Aza-Michael Addition: Amines and other nitrogen nucleophiles can add to the β-position of the corresponding α,β-unsaturated ester that can be formed from this compound, a reaction known as aza-Michael addition. organic-chemistry.orgrsc.org

Addition of Enolates: Enolates derived from ketones and esters can add to the imine, forming new C-C bonds in a Mannich-type reaction. rsc.org

The regioselectivity of nucleophilic addition to the conjugated system of the enamine tautomer is an important consideration. Generally, soft nucleophiles tend to undergo conjugate addition (1,4-addition), while hard nucleophiles favor direct addition to the imine carbon (1,2-addition). wikipedia.org

Electrophilic Behavior and Cycloaddition Reactions

While the imine carbon is electrophilic, the enamine tautomer of this compound can act as a nucleophile. Furthermore, the imine functionality can participate as a 2π component in cycloaddition reactions. These reactions are powerful tools for the synthesis of heterocyclic compounds.

Types of cycloaddition reactions involving imines and imino esters include:

[3+2] Cycloadditions: Imino esters can react with 1,3-dipoles to form five-membered heterocyclic rings. For instance, the reaction of α-imino esters with azo compounds can yield 1,2,4-triazolines. mdpi.com

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): Imines can act as dienophiles or as part of a diene system in Diels-Alder type reactions to form six-membered nitrogen-containing rings.

[2+2] Cycloadditions: The reaction of imines with ketenes can lead to the formation of β-lactams, a core structure in many antibiotics. acs.org

The specific outcome of these reactions is highly dependent on the nature of the reactants, catalysts, and reaction conditions.

Tautomerism and Isomerization Processes in Iminobutanoates

This compound can exist in equilibrium with its tautomeric enamine form, benzyl 3-aminobut-2-enoate. This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism. wikipedia.orglibretexts.org

Imine Form <=> Enamine Form

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the nitrogen and carbon atoms. The enamine tautomer is a key intermediate in many reactions of β-imino esters, including the C(sp3)–H bond activation discussed earlier. jst.go.jp The formation of the enamine is often a prerequisite for the subsequent reaction steps. Generally, the imine form is thermodynamically more stable than the enamine form due to the greater strength of the C=N double bond compared to a C=C double bond. reddit.com

In addition to tautomerism, isomerization around the C=N double bond can also occur, leading to (E) and (Z) isomers. The stereochemistry of the imine can have a significant impact on its reactivity and the stereochemical outcome of reactions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Copper(II) acetate
1-imino-2,3-dicarbonyl compounds
β-imino esters
β-imino amides
β-imino ketones
β-enamino esters
Benzyl 3-aminobut-2-enoate
1,2,4-triazolines

Kinetic Studies of Iminobutanoate Transformations

Kinetic studies of this compound and related β-enamino esters focus primarily on their hydrolysis, a key reaction pathway that dictates their stability and utility as synthetic intermediates. The transformation involves the cleavage of the enamine C=C-N bond system back to the parent β-dicarbonyl compound and the amine. The kinetics of this process are sensitive to the molecular structure and the specific reaction conditions employed.

Reaction Rate Determinations for Iminobutanoate Reactivity

The rate of transformations for iminobutanoates, particularly hydrolysis, is typically determined by monitoring the change in concentration of the reactant or product over time. Spectrophotometric methods, such as UV spectroscopy, are commonly employed for this purpose. The disappearance of the enaminone chromophore or the appearance of the resulting carbonyl compound can be followed to establish reaction kinetics. nih.gov Reactions are generally conducted under pseudo-first-order conditions to simplify the rate law determination.

Kinetic studies on a series of enaminones have shown that the rate of hydrolysis is significantly influenced by the structure of the parent dicarbonyl compound. nih.govrsc.org While specific kinetic data for this compound is not extensively documented in publicly available literature, data from analogous enaminones formed from various primary amines and β-dicarbonyl compounds provide insight into the expected reactivity. For instance, the acid-catalyzed hydrolysis of various enaminones demonstrates a clear dependence on structure, with second-order rate constants varying over several orders of magnitude. rsc.org

Table 1: Second-Order Rate Constants (k₂) for the Acid-Catalyzed Hydrolysis of Various Enaminones at 37°C. rsc.org (Data for compounds analogous to this compound)
Enaminone Structure (Amine + Dicarbonyl)k₂ (M⁻¹s⁻¹)
n-Butylamine + Acetylacetone0.13
Glycine + Acetylacetone0.45
n-Butylamine + Benzoylacetone0.0016
n-Butylamine + 3-Methylacetylacetone1.58
n-Butylamine + Dimedone0.00018

This table is interactive. Click on headers to sort.

Elucidation of Rate-Limiting Steps

The mechanism of hydrolysis for imines and enamines, including iminobutanoates, is generally reversible and proceeds through several key steps. Under acidic conditions, the reaction is catalyzed and involves the formation of a tetrahedral carbinolamine intermediate. masterorganicchemistry.comchemistrysteps.com

The generally accepted mechanism for acid-catalyzed enamine hydrolysis involves:

Protonation of the β-carbon: The reaction initiates with the protonation of the electron-rich β-carbon of the enamine double bond. This step forms a resonance-stabilized iminium ion. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. masterorganicchemistry.comchemistrysteps.com This results in the formation of a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. masterorganicchemistry.comchemistrysteps.com

Elimination of the Amine: The lone pair on the oxygen atom assists in the elimination of the amine as a neutral leaving group, generating a protonated carbonyl compound. masterorganicchemistry.comchemistrysteps.com

Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final β-dicarbonyl product. masterorganicchemistry.comchemistrysteps.com

For the acid-catalyzed hydrolysis of enaminones, the rate-limiting step is typically the initial protonation at the β-carbon (Step 1). nih.gov This is supported by the correlation observed between the rate of hydrolysis and the pKa of the parent 1,3-dicarbonyl compound. A lower pKa of the dicarbonyl compound corresponds to a more stable enaminone and a slower hydrolysis rate, as the initial protonation step becomes less favorable. nih.gov However, the rate-determining step can shift depending on the pH; in some cases, particularly at neutral pH, the attack of water on the protonated iminium ion can become rate-limiting. masterorganicchemistry.com

Influence of Reaction Conditions on Kinetics

The kinetics of iminobutanoate transformations are highly dependent on the reaction conditions, most notably pH, temperature, and the structure of the molecule itself.

Influence of pH: The rate of hydrolysis for enaminones is strongly pH-dependent. rsc.org The reaction is typically subject to acid catalysis. nih.govmasterorganicchemistry.com As the pH decreases from neutral, the reaction rate increases due to the higher concentration of protons available to catalyze the rate-limiting step. nih.govjcsp.org.pk However, at very low pH values, the rate may decrease or plateau. This can occur because at very high acid concentrations, the nitrogen atom of the enamine becomes fully protonated, which deactivates the conjugated system and makes the initial, crucial protonation of the β-carbon less favorable. Many imine hydrolysis reactions exhibit a maximum rate at a mildly acidic pH. masterorganicchemistry.com

Influence of Temperature: In line with general chemical kinetics principles, the rate of iminobutanoate hydrolysis increases with temperature. omicsonline.orglibretexts.orgworthington-biochem.com A higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for the reaction. libretexts.orgworthington-biochem.com For most chemical reactions, a 10°C rise in temperature can increase the reaction rate by 50-100%. worthington-biochem.com

Influence of Molecular Structure: The stability and reactivity of iminobutanoates are very sensitive to their molecular structure.

Dicarbonyl Component: The structure of the β-dicarbonyl portion of the molecule has a profound effect on hydrolysis rates. nih.gov Enaminones derived from cyclic dicarbonyl compounds (like dimedone) are significantly more stable and hydrolyze much more slowly than those from acyclic analogues (like acetylacetone). nih.govrsc.org This is attributed to the greater conformational rigidity and resonance stabilization in the cyclic systems.

Amine Component: In contrast, changes in the structure of the amine portion of the molecule have a relatively minor impact on the rate of acid-catalyzed hydrolysis. nih.gov

Applications of Benzyl 3 Iminobutanoate As a Synthetic Intermediate

Versatile Building Blocks for Complex Organic Molecules

The reactivity of Benzyl (B1604629) 3-iminobutanoate makes it an excellent starting material for the construction of more complex molecular architectures, including dicarbonyl compounds, unsaturated imines, and derivatives of β-amino acids.

Construction of 1-Imino-2,3-dicarbonyl Compounds

While the direct conversion of Benzyl 3-iminobutanoate to 1-imino-2,3-dicarbonyl compounds is not extensively detailed in the scientific literature, the general class of β-enamino ketones and esters are recognized as key precursors for such structures. These syntheses often involve the reaction of 1,3-dicarbonyl compounds with amines or ammonium (B1175870) salts. organic-chemistry.org For instance, a mechanochemical grinding method in the presence of KHSO4 and SiO2 facilitates the amination of solid 1,3-dicarbonyl compounds to yield β-imino derivatives. organic-chemistry.org Another approach involves the use of gold(I)/silver(I) catalysts for the solvent-free reaction of 1,3-dicarbonyl compounds with primary amines to produce β-enaminones and β-enaminoesters in good to excellent yields. nih.gov

Synthesis of α,β-Unsaturated Imines via Dehydrogenation

A significant application of compounds structurally similar to this compound is their conversion to α,β-unsaturated imines through dehydrogenation. This transformation introduces a double bond adjacent to the imine functionality, creating a highly useful synthon for further organic reactions. Palladium-catalyzed dehydrogenation has emerged as a facile method for this purpose. The process often involves a pre-fluorination and subsequent palladium-catalyzed dehydrogenation sequence, which allows for the construction of complex molecular architectures. Mechanistic studies suggest a Pd(0)/Pd(II) catalytic cycle. This method is noted for its excellent functional group tolerance.

Catalyst SystemKey Features
Palladium(II) acetate (B1210297) / DPEPhosEfficient for dehydrogenation of N-fluoro-sulfonamides to α,β-unsaturated imines.

Precursors for Substituted β-Amino Acid Derivatives

This compound serves as a valuable precursor for the synthesis of substituted β-amino acid derivatives. β-Amino acids are crucial components in peptidomimetics and are found in numerous natural products and pharmaceuticals. illinois.edu One of the common strategies to synthesize β-amino acids is through the hydrogenation of β-amino linked acrylates, which can be derived from β-enamino esters like this compound. illinois.edu

The synthesis of (Z)-α-alkyl-β-N-benzylated enamino esters can be achieved by reacting (±)-α-alkyl-β-keto esters with benzylamine (B48309) and acetic acid. rsc.org These resulting enamino esters can then be further transformed into a variety of substituted β-amino acid derivatives.

Role in Heterocyclic Compound Synthesis

The structural framework of this compound is well-suited for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Formation of N-Acylaziridine-2-carboxamides

The direct role of this compound in the formation of N-acylaziridine-2-carboxamides is not prominently documented. However, the synthesis of aziridine (B145994) derivatives often involves the cyclization of β-halo amino esters or related compounds. nih.gov For example, base-promoted cyclization of α-chloro-β-amino substrates is a known method for producing trans-3-aryl aziridine-2-carboxylates and carboxamides. nih.gov

Synthesis of Isoindolinones and Related Nitrogen Heterocycles

This compound and related β-enamino compounds are useful intermediates in the synthesis of isoindolinones, a class of compounds with significant biological activity. nih.govorganic-chemistry.org The synthesis of isoindolinones can be achieved through various methods, including the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org More recently, palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been developed via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids. rsc.org

A green and facile approach for the installation of isoindolinone skeletons involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters in the presence of a fluorous phosphine (B1218219) organocatalyst.

Synthetic Route to IsoindolinonesStarting MaterialsKey Features
Reductive C-N coupling and intramolecular amidation2-carboxybenzaldehyde and aminesHigh yields
Palladium-catalyzed C-H carbonylationPrimary benzylaminesUtilizes CO gas or a surrogate
Tandem Heck/Suzuki coupling1,1-disubstituted enamides and aryl/alkenyl boronic acidsAsymmetric synthesis, high enantioselectivity
Tandem reaction with organocatalyst2-cyanobenzaldehydes and α,β-unsaturated ketones/estersGreen and efficient

Derivations to Pyrrolidines and Pyrrolidinones

The structural backbone of this compound makes it an exemplary precursor for the synthesis of pyrrolidine (B122466) and pyrrolidinone ring systems, which are core scaffolds in many biologically active compounds and natural products. nih.gov The conversion of β-enamino esters like this compound into these saturated heterocycles can be achieved through several reliable synthetic strategies, primarily involving reduction or cycloaddition reactions. nih.govanalis.com.my

Reduction Strategies: The most direct approach to synthesizing substituted pyrrolidines from β-enamino esters is the reduction of the enamine C=C double bond. This transformation can be accomplished using various reducing agents, with the choice of reagent and conditions often influencing the stereochemical outcome of the reaction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For endocyclic β-enamino esters, catalysts like Platinum(IV) oxide (PtO₂) have been shown to produce syn addition products with high diastereoselectivity (up to 90% d.e.). acs.orgacs.org Conversely, for exocyclic β-enamino esters, hydrogenation over Palladium on carbon (Pd/C) can yield anti addition products with significant diastereomeric excess (up to 84% d.e.). acs.orgacs.org

Chemical Reduction: Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst can effectively reduce the enamine double bond, albeit sometimes with moderate diastereoselectivity. analis.com.my The mechanism is believed to involve the formation of an intermediate iminium ion which is then reduced by the hydride reagent.

Precursor TypeReagent/CatalystKey ConditionMajor Product StereochemistryDiastereomeric Excess (d.e.)Reference
Endocyclic β-enamino esterPtO₂, H₂Catalyticsyn addition90% acs.orgacs.org
Exocyclic β-enamino esterPd/C, H₂Catalyticanti addition84% acs.orgacs.org
Endocyclic β-enamino esterNaBH₃CNAcid-catalyzed-Moderate analis.com.my

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govbeilstein-journals.org this compound can act as a dipolarophile in these reactions. Alternatively, related α-imino esters can be used to generate azomethine ylides in situ, which then react with dipolarophiles. The use of chiral ligands with silver or copper salts can induce high enantioselectivity in these cycloadditions, yielding chiral pyrrolidine derivatives. nih.gov For instance, the reaction between imino esters and nitroalkenes using a silver perchlorate/phosphoramidite ligand system can produce highly functionalized nitroprolinates with excellent enantiomeric excess (up to 99% ee). nih.gov

Dieckmann Cyclization for Pyrrolidinones: Pyrrolidinone scaffolds can be synthesized from precursors derived from β-amino esters via the Dieckmann reaction. This intramolecular condensation of a diester in the presence of a base (like potassium hexamethyldisilazide, KHMDS) is a highly effective method for forming five-membered rings, yielding N-protected 4,5-disubstituted 3-pyrrolidinones. researchgate.net

Strategies for Derivatization and Analogue Development

The structure of this compound presents multiple opportunities for chemical modification, allowing for the systematic development of analogues. These derivatization strategies are crucial for fine-tuning the molecule's physicochemical properties and for exploring structure-activity relationships in medicinal chemistry. The primary sites for modification include the imine/enamine nitrogen, the butanoate backbone, and the benzyl ester moiety.

Design and Synthetic Routes to Iminobutanoate Analogues

The design of iminobutanoate analogues is driven by the need for compounds with tailored properties. Synthetic access to these analogues relies on the versatile chemistry of β-dicarbonyl compounds and amines. The most common route involves the condensation of a β-ketoester with a primary or secondary amine. acgpubs.org This approach allows for significant diversity in the resulting β-enamino ester.

Synthetic Routes to Analogues:

Condensation with β-Ketoesters: The reaction between a β-ketoester (e.g., benzyl acetoacetate) and an amine is a foundational method. This reaction can be catalyzed by various agents to improve yields and reaction conditions. acgpubs.orgorganic-chemistry.org

Reaction with Acetal (B89532) Reagents: Ethyl phenylacetate (B1230308) derivatives can react with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield β-enamino esters. nih.gov Similarly, reaction with triethyl orthoformate and a secondary amine like piperidine (B6355638) also produces the desired scaffold. nih.gov

Catalyst-Free Thermal Ring Opening: A novel approach involves the thermal, catalyst-free ring-opening of aminocyclopropenones with alcohols, which stereospecifically yields β-enamino esters. researchgate.net

The table below summarizes various catalytic systems used for the synthesis of β-enamino esters, the precursors to diverse iminobutanoate analogues.

ReactantsCatalyst / ConditionsYieldReference
β-Ketoester + AmineZn(ClO₄)₂·6H₂O>70% acgpubs.org
β-Ketoester + AmineBismuth(III) trifluoroacetate (B77799) in water63-98% acgpubs.org
1,3-Dicarbonyl + AmineGold(III) catalyst61-98% acgpubs.org
1,3-Dicarbonyl + AmineCobalt(II) chloride (solvent-free)75-95% acgpubs.org
β-Ketoester + AmineSc(OTf)₃ (solvent-free)70-95% acgpubs.org
Ethyl phenylacetate + DMFDMADMF, 60 °CGood nih.gov

Functional Group Interconversions of the Ester Moiety

The benzyl ester group in this compound is a versatile handle for further chemical transformations. wikipedia.org Its reactivity allows for its conversion into a range of other functional groups, thereby expanding the library of accessible analogues. imperial.ac.uk

Hydrolysis: The benzyl ester can be cleaved to yield the parent carboxylic acid. This can be achieved under acidic or basic conditions. libretexts.org For instance, base-promoted hydrolysis (saponification) with an alkali hydroxide (B78521) proceeds via nucleophilic attack at the carbonyl carbon. libretexts.org Alternatively, hydrolysis can be performed with water under high temperature and pressure in the absence of strong acids or bases. google.com Nickel boride has also been reported as a chemoselective reagent for cleaving benzyl esters to give the parent carboxylic acids in high yields. organic-chemistry.org

Transesterification: This reaction involves converting the benzyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This is a valuable method for modifying the ester moiety to, for example, a methyl or ethyl ester, which can alter the compound's solubility and metabolic stability. A tetranuclear zinc cluster has been shown to be an effective catalyst for this transformation under mild conditions. organic-chemistry.org

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this conversion. imperial.ac.uk Selective reduction to the corresponding aldehyde can be achieved using one equivalent of diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uk Photoredox catalysis has also emerged as a method for reducing aromatic esters to benzyl alcohols. researchgate.net

Conversion to Amides and Anhydrides: Benzyl esters can be converted in a one-pot reaction to amides, other esters, or anhydrides. This transformation proceeds through an acid chloride intermediate, which is generated using α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride, and then reacted in situ with an appropriate nucleophile (amine, alcohol, or carboxylic acid). rsc.org

TransformationReagents/ConditionsProduct Functional GroupReference
HydrolysisH₂O, H⁺ or OH⁻ catalystCarboxylic Acid libretexts.org
HydrolysisNickel Boride, MethanolCarboxylic Acid organic-chemistry.org
TransesterificationR'-OH, Acid/Base catalystNew Ester (R-COOR') organic-chemistry.org
Reduction to AlcoholLiAlH₄ or excess DIBAL-HPrimary Alcohol imperial.ac.uk
Reduction to Aldehyde1 eq. DIBAL-H, low temp.Aldehyde imperial.ac.uk
Conversion to Amide1. Ph₂CCl₂, FeCl₃2. R'₂NHAmide rsc.org

Catalysis in Benzyl 3 Iminobutanoate Chemistry

Transition Metal Catalysis in Iminobutanoate Reactions

Transition metals have emerged as powerful catalysts for a variety of transformations involving iminobutanoates and related β-enaminones. Their ability to activate substrates through different mechanistic pathways allows for unique and efficient bond formations. Recent research has highlighted the utility of several transition metals in C-H functionalization and annulation strategies for these substrates. rsc.org

Copper-Catalyzed Processes

Copper catalysts are versatile and have been employed in several key transformations involving β-enamino ester analogues. Their applications range from alkylations to more complex reductive aminocarbonylations.

One significant application is in the asymmetric alkylation of α-imino-esters, which are precursors to chiral α-amino acid derivatives. Copper(I) complexes, in particular, have been shown to catalyze the alkylation of both linear and cyclic α-imino-esters with a wide range of alkyl halides, including benzyl (B1604629) bromides. nih.gov The reaction proceeds through the formation of a stabilized copper(I)-enolate intermediate, which is generated by the deprotonation of the imino-ester in the presence of a mild base. nih.gov This activation by the chiral copper(I) complex enables the reaction to proceed with high enantioselectivity. nih.gov

Furthermore, copper catalysis facilitates the conjugate addition of alkylboron compounds to alkynoates, providing a direct route to β-disubstituted acrylates. nih.gov This process involves the syn-carbocupration of an alkylcopper(I) species across the carbon-carbon triple bond of the alkynoate, followed by proton-trapping of the resulting alkenylcopper intermediate. nih.gov

In a different approach, a synergistic copper-catalysis strategy has been developed for the reductive aminocarbonylation of alkyl iodides using nitroarenes. organic-chemistry.org A single copper catalyst mediates both the carbonylation of the alkyl iodide to form an acyl iodide intermediate and the reduction of the nitroarene to an aniline. These intermediates then spontaneously couple to form N-aryl alkylamides. organic-chemistry.org This method is notable for being the first to achieve reductive aminocarbonylation for C(sp3)-hybridized electrophiles. organic-chemistry.org

Summary of Copper-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Asymmetric AlkylationCu(CH₃CN)₄PF₆ / (S,Sₚ)-ᵗBu-FOXAPα-Imino-esters, Alkyl halidesProvides chiral α-amino acid derivatives with high enantioselectivity. nih.gov
Conjugate AdditionCuOAc / P(OPh)₃Alkylboranes, AlkynoatesForms β-disubstituted acrylates via a formal syn-hydroalkylation. nih.gov
Reductive Aminocarbonylation(NHC)Cu catalystAlkyl iodides, Nitroarenes, COSynergistic catalysis for N-aryl alkylamide synthesis. organic-chemistry.org

Palladium-Catalyzed Transformations

Palladium catalysis is extensively used for C-C bond formation and has been successfully applied to the functionalization of β-enaminones. These methods often involve direct C-H activation, offering atom-economical routes to complex structures.

A notable example is the Pd(II)-catalyzed dehydrogenative alkenylation of cyclic enaminones with simple alkenes, known as the Fujiwara-Moritani reaction. nih.gov This process directly couples two different alkenes, forming unique 1,3-diene structures. The proposed mechanism involves an electrophilic attack of Pd(II) on the enaminone, followed by deprotonation to form a palladated intermediate. This intermediate then undergoes alkene insertion and subsequent β-hydride elimination to deliver the final product, with the Pd(II) catalyst being regenerated by a copper co-oxidant. nih.gov

Palladium catalysts also enable the synthesis of β-enaminones from saturated ketones. researchgate.net In this approach, a palladium catalyst with a diamine ligand promotes the α,β-dehydrogenation of the ketone, with allyl acetate (B1210297) acting as a hydrogen scavenger. The in situ generated α,β-unsaturated ketone then undergoes conjugate addition with an amine to form the β-enaminone. researchgate.net

Furthermore, catalyst-controlled regioselective arylation of α,β-unsaturated imines has been achieved. By selecting different palladium catalysts and reaction conditions, it is possible to direct C-H arylation to either the α- or γ-position of a palladium azapentadienyl intermediate, leading to the divergent synthesis of enamine or allylic amine derivatives. nih.gov

Overview of Palladium-Catalyzed Transformations
Reaction TypeCatalyst SystemReactantsProduct TypeReference
Dehydrogenative AlkenylationPd(OAc)₂, Cu(OAc)₂Cyclic enaminones, Alkenes1,3-Dienes nih.gov
Dehydrogenative β-AminationPd catalyst, Diamine ligandSaturated ketones, Amines, Allyl acetateβ-Enaminones researchgate.net
Regioselective C-H Arylation[Pd(dba)₂], NiXantphosα,β-Unsaturated imines, Aryl bromidesα- or γ-Arylated amines nih.gov

Cobalt-Catalyzed Oxidations and Derivatizations

Cobalt, being an earth-abundant metal, offers a cost-effective alternative to precious metal catalysts. It has proven effective in the synthesis of β-enaminones through oxidative processes.

A proficient method for synthesizing enaminones involves the cobalt(II)-catalyzed oxidative amination of aryl alkenes. organic-chemistry.org Using CoCl₂·6H₂O as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, aryl alkenes react with amines and chloroform to yield highly functionalized enaminones. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently under mild conditions and tolerates a wide range of substrates. Mechanistic studies involving radical scavengers suggest the involvement of a radical intermediate pathway. organic-chemistry.org

Cobalt(II) chloride has also been utilized as a catalyst for the direct condensation of 1,3-dicarbonyl compounds with amines to produce β-enaminones and β-enamino esters. This reaction proceeds effectively at room temperature under solvent-free conditions, highlighting its simplicity and environmental benefits. researchgate.net More recently, the merger of photoredox catalysis with enantioselective cobalt-catalyzed C-H activation has enabled the regio- and stereoselective dual functionalization of indoles, showcasing the potential for advanced cobalt catalysis in creating complex chiral molecules. acs.org

Iron-Based Catalysis

Iron is another abundant and non-toxic metal that is increasingly used in catalysis. Iron-catalyzed reactions provide sustainable methods for various organic transformations, including those that could be applied to iminobutanoate chemistry.

Iron catalysts are particularly effective in cross-coupling reactions involving sp³-hybridized substrates, which have traditionally been challenging for other late transition metals. beilstein-journals.org A significant strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process. For instance, an iron-carbonyl complex, Fe₂(CO)₉, can catalyze the α-alkylation of methylene ketones using primary alcohols. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the ketone enolate; the resulting intermediate is then reduced by the hydrogen initially borrowed from the alcohol. This principle could be extended to the alkylation of β-enamino esters.

Additionally, iron complexes with specifically designed phenanthroline ligands have been developed for the catalytic asymmetric epoxidation of acyclic β,β-disubstituted enones. nih.gov This reaction provides access to highly enantioenriched α,β-epoxyketones, which are valuable precursors for synthesizing molecules with all-carbon quaternary centers. nih.gov

Organocatalysis in Iminobutanoate Synthesis and Reactivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. It offers a powerful alternative to metal-based catalysts for the synthesis and transformation of iminobutanoates and related compounds, often providing high levels of stereocontrol.

The synthesis of β-enamino esters can be achieved through simple acid or base catalysis. For example, β-keto esters react efficiently with various amines in the presence of catalytic amounts of acetic acid under solvent-free conditions to yield the corresponding β-enamino esters. organic-chemistry.org

For asymmetric synthesis, chiral organocatalysts are employed. A prominent example is the asymmetric Mannich reaction, which is a powerful tool for producing chiral β-amino esters. nih.gov Chiral bifunctional thiourea catalysts derived from diamines like (R,R)-cyclohexyldiamine have been successfully used to catalyze the addition of β-keto esters to in situ generated N-Boc-imines, affording products with excellent yields and enantiomeric excesses (up to 99% ee). nih.govacs.org

The reactivity of the enamine functionality has also been harnessed in reduction reactions. The organocatalytic reduction of the C=C double bond in β-enamino esters can be accomplished using Hantzsch esters as the hydrogen source, catalyzed by chiral Brønsted acids. researchgate.net Furthermore, simple primary β-amino alcohols, derived from natural amino acids, have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org

Heterogeneous Catalysis for Iminobutanoate Transformations

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. acs.org These benefits are highly desirable for industrial applications.

In the context of iminobutanoate chemistry, heterogeneous catalysts have been explored for both synthesis and resolution. For the synthesis of β-enamino esters, solid acid catalysts such as Yb(OTf)₃ and silica-supported antimony(III) chloride have been shown to be effective under solvent-free conditions. dntb.gov.ua

Theoretical and Computational Studies of Benzyl 3 Iminobutanoate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. rsc.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. rsc.org

For Benzyl (B1604629) 3-iminobutanoate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of atoms, providing key structural parameters.

Expected Data from DFT Calculations on Benzyl 3-iminobutanoate:

ParameterDescription
Optimized Geometry Provides the most stable 3D structure, including bond lengths (e.g., C=N, C=O, C-O), bond angles, and dihedral angles. For this compound, this would reveal the planarity of the enamine system and the orientation of the benzyl group.
Vibrational Frequencies Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. researchgate.net This helps confirm the optimized structure by comparing theoretical spectra to experimental data and ensures the structure is a true energy minimum.
Thermodynamic Properties DFT can calculate thermodynamic data such as enthalpy, entropy, and Gibbs free energy. nih.gov These values are crucial for understanding the stability of the molecule and the energetics of its reactions.
Atomic Charges Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This would reveal the distribution of electron density across the this compound molecule, identifying electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

An FMO analysis of this compound would provide critical insights into its reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

For a β-enamino ester like this compound, the HOMO is expected to have significant electron density on the enamine nitrogen and the α-carbon, reflecting the nucleophilic character of this system. The LUMO would likely be distributed over the carbonyl group and the imine double bond, indicating the sites susceptible to nucleophilic attack.

Table of Expected FMO Properties for this compound:

OrbitalExpected Location of Electron DensityRole in Reactivity
HOMO Primarily on the N-C=C system (the enamine moiety).Acts as the electron-donating orbital in reactions with electrophiles. Dictates the molecule's nucleophilicity. youtube.com
LUMO Primarily on the C=O and C=N bonds (the carbonyl and imine groups).Acts as the electron-accepting orbital in reactions with nucleophiles. Dictates the molecule's electrophilicity. youtube.com
HOMO-LUMO Gap The energy difference between ELUMO and EHOMO.A smaller gap indicates higher reactivity, greater polarizability, and lower kinetic stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Red regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). Green and yellow areas represent intermediate, near-neutral potential. researchgate.net

For this compound, an MEP map would visually confirm the electronic characteristics predicted by FMO and NBO analyses.

Negative Potential (Red/Yellow): Expected around the carbonyl oxygen and the imine nitrogen due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Expected around the amine proton (N-H) and the protons on the carbon adjacent to the carbonyl group, indicating their acidic nature and susceptibility to attack by bases or nucleophiles.

Aromatic Ring: The benzyl group's π-system would show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is invaluable for studying reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation.

To understand how a reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize these fleeting structures. A genuine transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the making or breaking of a bond).

β-Enamino esters are versatile intermediates in organic synthesis. researchgate.net Computational studies can be used to investigate various potential reaction pathways for this compound, such as:

Alkylation/Acylation: These compounds can react with electrophiles at the α-carbon or the nitrogen. DFT calculations could predict the regioselectivity by comparing the activation energies for the two competing pathways (C-alkylation vs. N-alkylation). The pathway with the lower activation energy would be the kinetically favored product.

Cycloaddition Reactions: The conjugated system in this compound could participate in cycloaddition reactions. Computational analysis could explore the feasibility and stereoselectivity of such reactions by modeling the different approaches of the reacting molecules.

Hydrolysis: The mechanism of ester or imine hydrolysis under acidic or basic conditions could be modeled. This would involve characterizing transition states for the addition of water or hydroxide (B78521) and subsequent bond cleavages.

By comparing the energy profiles of different possible pathways, computational chemistry can provide a detailed understanding of the molecule's reactivity and predict the most likely reaction outcomes under various conditions.

Computational Approaches to Chemical Reactivity Prediction

Computational chemistry provides powerful tools for predicting and understanding the chemical reactivity of molecules like this compound. walshmedicalmedia.com These methods, rooted in theoretical chemistry and executed through sophisticated computer programs, allow for the calculation of molecular structures, properties, and interactions. walshmedicalmedia.com By simulating molecules at the quantum level, researchers can gain insights into reaction mechanisms and predict phenomena that may be difficult to observe experimentally. walshmedicalmedia.com

One of the most common computational techniques is Density Functional Theory (DFT), which is used to calculate the electronic structure of molecules. walshmedicalmedia.com From the electronic structure, various properties that correlate with reactivity can be derived. For this compound, a β-enamino ester, these calculations can identify the most likely sites for electrophilic and nucleophilic attack. wikipedia.orgresearchgate.net

Key computational descriptors for reactivity prediction include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the distribution of the HOMO would likely be concentrated on the enamine moiety, specifically the nitrogen atom and the α-carbon, highlighting these as the primary nucleophilic centers. wikipedia.orgresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom would be expected to be regions of negative potential.

Fukui Functions: These functions are used to describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. They can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision. researchgate.net

These computational methods are not only predictive but also help in elucidating reaction mechanisms. For instance, by calculating the energy profiles of different reaction pathways, chemists can determine the most favorable route for a reaction to proceed.

Below is an interactive data table summarizing computational methods used in reactivity prediction.

Computational MethodInformation ProvidedApplication to this compound
Density Functional Theory (DFT) Calculates the electronic structure of the molecule.Provides the foundation for deriving various reactivity indices. ajchem-a.com
Frontier Molecular Orbital (FMO) Analysis Determines the energy and location of HOMO and LUMO.Predicts the primary sites for nucleophilic (electron donation from HOMO) and electrophilic (electron acceptance into LUMO) attack.
Molecular Electrostatic Potential (MEP) Mapping Visualizes the electrostatic potential on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Fukui Function Analysis Quantifies the reactivity of different atomic sites in the molecule.Pinpoints specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
Transition State Theory Calculates the energy barrier for a chemical reaction.Helps in determining the kinetics and mechanism of reactions involving this compound.

Chemoinformatics and Structure-Reactivity Relationship Studies

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A significant area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov While often used for predicting biological activity, QSAR methodologies can also be adapted to model and predict chemical reactivity. nih.gov These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity.

For a class of compounds like β-enamino esters, including this compound, a QSAR study would involve several key steps:

Data Set Compilation: A dataset of structurally similar β-enamino esters with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is assembled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

The reactivity of β-enamino esters is known to be influenced by both steric and electronic factors. researchgate.netacs.org For example, the nucleophilicity of the enamine can be modulated by the nature of the substituents on the nitrogen atom and the carbonyl group. researchgate.net Pyrrolidine-derived enamines are generally more reactive than those derived from piperidine (B6355638) or morpholine (B109124) due to the higher p-character of the nitrogen lone pair. researchgate.net

Molecular descriptors used in these studies can be categorized as:

Constitutional (1D): e.g., molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, e.g., connectivity indices.

Geometrical (3D): Related to the 3D structure, e.g., molecular surface area, volume.

Quantum Chemical (4D): Derived from computational chemistry, e.g., HOMO/LUMO energies, partial atomic charges.

A QSAR model for the reactivity of β-enamino esters could reveal, for instance, that higher HOMO energy and a less sterically hindered α-carbon lead to increased nucleophilic reactivity. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired reactivity profiles. nih.gov

The following interactive table lists some molecular descriptors relevant to structure-reactivity studies of this compound.

Descriptor ClassExample DescriptorsRelevance to Reactivity
Constitutional Molecular Weight, Number of N and O atomsBasic properties that can influence physical behavior and reaction stoichiometry.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the branching and connectivity of the molecule, which can impact steric accessibility of reactive sites.
Geometrical Molecular Surface Area, Molecular VolumeRelate to the size and shape of the molecule, influencing steric hindrance.
Quantum Chemical HOMO Energy, LUMO Energy, Dipole Moment, Partial ChargesQuantify electronic properties that directly govern chemical reactivity, such as nucleophilicity and electrophilicity. ajchem-a.com

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for Iminobutanoates

The future synthesis of Benzyl (B1604629) 3-iminobutanoate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research into the synthesis of related β-enamino esters has highlighted several promising sustainable strategies. One key direction is the development of solvent-free and catalyst-free reaction conditions. For instance, the reaction of β-dicarbonyl compounds with amines can be achieved at elevated temperatures without the need for any solvent or catalyst, offering high yields and simplifying product purification ajgreenchem.com.

Another sustainable approach involves using water as a reaction medium or employing enzymatic catalysts. mdpi.comorganic-chemistry.org Lipases, for example, have been successfully used in the continuous-flow synthesis of β-amino acid esters, a related class of compounds, using environmentally benign solvents like methanol and allowing for short reaction times. mdpi.com The application of enzymatic methods to the synthesis of Benzyl 3-iminobutanoate could offer a highly selective and eco-friendly alternative to traditional chemical methods. mdpi.com

Future research will likely focus on adapting these principles to produce this compound, minimizing waste and avoiding the use of hazardous materials.

Synthesis StrategyKey AdvantagesPotential Application to this compound
Catalyst-Free Thermal Synthesis Operational simplicity, no catalyst cost, reduced waste. ajgreenchem.comDirect condensation of benzyl acetoacetate (B1235776) and an ammonia (B1221849) source under solvent-free conditions.
Enzymatic Catalysis (e.g., Lipase) High selectivity, mild reaction conditions, biodegradable catalyst. mdpi.comBiocatalytic synthesis from precursor amines and esters in aqueous or green solvents.
Ultrasound-Assisted Synthesis Reduced reaction times, improved yields, energy efficiency. organic-chemistry.orgAcceleration of the condensation reaction in the presence of a mild, benign catalyst.

Exploration of Undiscovered Catalytic Systems for Iminobutanoate Chemistry

The discovery of novel catalysts is a primary driver of innovation in chemical synthesis. For iminobutanoate chemistry, future research is expected to venture beyond traditional acid or metal catalysts. One of the most exciting frontiers is the use of single-atom catalysts (SACs), where isolated metal atoms are dispersed on a support. researchgate.net For example, a copper single-atom catalyst has been shown to be effective in imine synthesis, offering maximum atom efficiency and unique reactivity. researchgate.net Exploring SACs for the synthesis of this compound could lead to highly efficient and selective processes.

Furthermore, the development of recyclable catalyst systems is crucial for sustainable industrial applications. This includes both heterogeneous catalysts, where the catalyst is in a different phase from the reactants, and advanced homogeneous catalysts that can be easily recovered and reused. bohrium.comrsc.org Immobilizing known active catalysts on solid supports like silica or polymers is a common strategy to facilitate recovery and reuse. bohrium.com Designing such a system for this compound synthesis would be a significant step towards economic and environmental viability.

Catalytic SystemDescriptionRelevance to Iminobutanoate Chemistry
Single-Atom Catalysts (SACs) Isolated metal atoms on a solid support, offering high activity and selectivity. researchgate.netPotential for highly efficient and atom-economical synthesis of this compound.
Recyclable Heterogeneous Catalysts Catalysts immobilized on solid supports (e.g., silica sulfuric acid, zeolites) for easy separation and reuse. researchgate.netDevelopment of robust, reusable catalysts for large-scale, sustainable production.
Advanced Homogeneous Catalysts Soluble catalysts designed for easy separation after reaction (e.g., dendritic catalysts). bohrium.comCombining the high activity of homogeneous systems with the practical benefit of recyclability.

Advanced Mechanistic Elucidation of Complex Iminobutanoate Reactions

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. For a molecule like this compound, future research must involve advanced mechanistic studies to map out the pathways of its formation and subsequent reactions. This can be achieved through a combination of experimental and computational techniques.

Kinetic studies, including the analysis of kinetic isotope effects, can provide profound insights into rate-determining steps and the nature of transition states, as has been demonstrated in studies of enzyme-catalyzed amine oxidation. nih.gov Spectroscopic methods, such as in-situ monitoring via NMR or UV-vis spectroscopy, can help identify transient intermediates. researchgate.net These experimental approaches, when paired with high-level computational chemistry, such as Density Functional Theory (DFT) calculations, can provide a complete atomistic picture of the reaction pathway. researchgate.net Such detailed mechanistic knowledge will be indispensable for rationally designing better catalysts and reaction conditions for this compound chemistry.

Expansion of Synthetic Utility in Diversified Organic Transformations

β-Enamino esters like this compound are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. dntb.gov.ua A significant future direction will be to explore and expand the synthetic utility of this compound. These compounds are well-known precursors for the synthesis of medicinally important molecules, including β-amino acids and β-lactams (a core structure in many antibiotics). eurekaselect.com

Future work could focus on developing novel cyclization reactions, C-H functionalization, or asymmetric transformations using this compound as the starting material. Its conjugated N-C=C-C=O system makes it both a nucleophile and an electrophile, opening possibilities for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. dntb.gov.ua Harnessing this reactivity will establish this compound as a valuable intermediate in the synthesis of complex molecular architectures and biologically active compounds. eurekaselect.com

Integration of Artificial Intelligence and Machine Learning in Iminobutanoate Research

Predict Synthesis Pathways: Generate and rank potential synthetic routes from commercially available starting materials. cas.org

Optimize Reaction Conditions: Predict the optimal solvent, catalyst, temperature, and time for a given reaction to maximize yield. researchgate.net

Discover New Reactions: Identify novel transformations and applications by screening virtual libraries of reactants and catalysts. digitellinc.com

The integration of AI promises to accelerate the entire research and development cycle for this compound, from initial synthesis to the discovery of its potential applications. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.